Ethyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate
Overview
Description
Ethyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate is a chemical compound with the molecular formula C12H23NO4. It is commonly used in organic synthesis, particularly in the preparation of various esters and amides. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate typically involves the reaction of ethyl 4-aminobutanoate with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: 4-(methylamino)butanoic acid.
Substitution: Various substituted esters or amides.
Reduction: 4-(tert-butoxycarbonyl(methyl)amino)butanol.
Scientific Research Applications
Ethyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide-based drugs and biomolecules.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate primarily involves the protection of amino groups during chemical reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate: Similar structure but with a benzoate group instead of a butanoate group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a Boc-protected amino group and a phenyl group.
Uniqueness
Ethyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate is unique due to its specific structure, which allows for selective protection and deprotection of amino groups. This makes it particularly useful in peptide synthesis and other applications where precise control over functional groups is required .
Properties
IUPAC Name |
ethyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-16-10(14)8-7-9-13(5)11(15)17-12(2,3)4/h6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKHKGWCOMPEDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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